Cinchonine hydrochloride
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Overview
Description
Cinchonine is a cinchona bark alkaloid, which was used to treat malaria . It is more efficient than quinine in increasing the intracellular accumulation and restoring the cytotoxicity of doxorubicin, mitoxantrone, and vincristine on well-characterized multidrug resistance (MDR) cell lines . It is also a potential oral small-molecule glucagon-like peptide-1 receptor agonist .
Synthesis Analysis
Cinchonine is one of the major members of cinchona alkaloids, which have a significant impact on human civilization . The journey of cinchona alkaloids began with the discovery of their antimalarial properties, followed by successful applications in stereochemistry and asymmetric synthesis . The first total synthesis of quinine, a relative of cinchonine, was not completed until 2001 .
Molecular Structure Analysis
Cinchonine hydrochloride has a molecular formula of C19H23ClN2O, an average mass of 330.852 Da, and a monoisotopic mass of 330.149902 Da .
Chemical Reactions Analysis
Cinchona alkaloids, including cinchonine, have a broad portfolio of applications, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .
Physical and Chemical Properties Analysis
Cinchonine is an alkaloid found in Cinchona officinalis. It is used in asymmetric synthesis in organic chemistry . It is a stereoisomer and pseudo-enantiomer of cinchonidine . It is structurally similar to quinine, an antimalarial drug .
Scientific Research Applications
1. Vibrational Spectroscopy and Surface Modification
Cinchonine and its diastereomer, cinchonidine, have been studied for their vibrational spectra, particularly in the low-frequency range below 1000 cm−1. These studies involved scaled DFT ab initio calculations and helped in understanding the vibrations of enantioselective promoters, extending knowledge into regions not typically explored by conventional spectroscopy (Webb, Dines & Tomkinson, 2011).
2. Potential in Cancer Treatment
Cinchonine has shown promise in cancer treatment. A study synthesized cinchonine ester derivatives, which demonstrated cytotoxic activity against MCF-7 breast cancer cells. This research indicates the potential of cinchonine derivatives in cancer therapy (Khanifudin et al., 2018).
3. Obesity Prevention
Research has explored cinchonine's role in preventing obesity. A study found that dietary cinchonine reduced high-fat-diet-induced adipogenesis and inflammation in mice, suggesting its potential benefit in obesity prevention (Jung et al., 2012).
4. Solubility Improvement for Malaria Treatment
Cinchonine's poor solubility limits its oral use in malaria treatment. Cyclodextrins have been used to form inclusion complexes with cinchonine, enhancing its solubility. This finding is significant for improving the delivery of cinchonine in malaria therapy (Wen et al., 2004).
5. Organocatalysis in Chemical Synthesis
Cinchonine has been used as an effective organocatalyst in various chemical reactions, including asymmetric synthesis and enantioselective processes. This highlights its utility in the field of organic chemistry and catalysis (Zheng et al., 2014).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cinchonine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with the glucagon-like peptide-1 (GLP-1) receptor, acting as an agonist . This interaction is crucial for its potential therapeutic effects in treating conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Additionally, this compound has been shown to inhibit human platelet aggregation by blocking calcium influx .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can ameliorate hyperlipidemia and hyperglycemia induced by a high-fat diet, which are early symptoms of metabolic syndrome . This compound also exhibits anti-inflammatory properties by down-regulating WNT and galanin-mediated adipogenesis signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. As a GLP-1 receptor agonist, it binds to the receptor and activates downstream signaling pathways that regulate glucose metabolism and insulin secretion . Additionally, this compound inhibits calcium influx in human platelets, thereby preventing platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be unstable and susceptible to deliquescence, which can affect its long-term efficacy . Studies have shown that its stability can be enhanced by forming cocrystal salts or other stable derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively lower blood glucose levels and improve metabolic parameters . At higher doses, it may exhibit toxic or adverse effects, such as gastrointestinal disturbances and potential hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes, particularly CYP3A4 . This metabolic pathway leads to the formation of glucuronides, which are then excreted from the body. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and therapeutic effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various cellular components . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Cinchonine hydrochloride can be achieved through a series of chemical reactions starting from Cinchonine.", "Starting Materials": [ "Cinchonine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Chloroform", "Diethyl ether", "Water" ], "Reaction": [ "Cinchonine is dissolved in methanol and treated with hydrochloric acid to form Cinchonine hydrochloride.", "The resulting Cinchonine hydrochloride is then filtered and washed with methanol to remove any impurities.", "The Cinchonine hydrochloride is then dissolved in water and treated with sodium hydroxide to form free Cinchonine.", "The free Cinchonine is then extracted with chloroform and washed with water to remove any remaining impurities.", "The chloroform solution is then evaporated to obtain pure Cinchonine.", "The Cinchonine is then dissolved in ethanol and treated with hydrochloric acid to form Cinchonine hydrochloride.", "The resulting Cinchonine hydrochloride is then filtered and washed with ethanol to remove any impurities.", "The Cinchonine hydrochloride is then recrystallized from acetone and dried to obtain pure Cinchonine hydrochloride." ] } | |
CAS No. |
5949-11-1 |
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14+,18-,19+;/m1./s1 |
InChI Key |
IMUHWLVEEVGMBC-PAAXXVDQSA-N |
Isomeric SMILES |
C=C[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
24302-67-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinchonine hydrochloride interact with trisoxalatometallate(III) complexes, and what are the observed effects?
A: this compound interacts with trisoxalatometallate(III) complexes through a phenomenon called the Pfeiffer effect [, ]. This effect manifests as a change in the optical rotation of the solution containing the complex upon the addition of the chiral compound, this compound.
- Association: A direct association occurs between the complex ion and the this compound molecule in solution. This is observed with the trisoxalatometallate(III) complex of Iridium(III) [].
- Association and Equilibrium Shift: In addition to the association, an "equilibrium shift" occurs between the two enantiomers of the complex in solution, favoring one over the other. This is observed with trisoxalatometallate(III) complexes of Aluminum, Iron, Chromium, and Cobalt [].
Q2: Does the presence of other solvents influence the Pfeiffer effect observed between this compound and trisoxalatometallate(III) complexes?
A: Yes, the presence of other solvents can influence the Pfeiffer effect. Research shows that lower alcohols like methanol, ethanol, and 1-propanol impact the Pfeiffer effect in systems containing tris(1,10-phenanthroline)zinc(II) sulfate with either this compound or l-strychnine hydrosulfate in water []. This suggests that solvent properties play a role in mediating the interactions between the chiral molecules and the metal complexes, ultimately affecting the observed changes in optical rotation.
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